7-Methoxy-2-methylbenzo[d]thiazole
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Overview
Description
7-Methoxy-2-methylbenzo[d]thiazole is a heterocyclic compound featuring a benzothiazole core structure. Benzothiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active molecules
Mechanism of Action
Target of Action
The primary targets of 7-Methoxy-2-methylbenzo[d]thiazole are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins, which are involved in mediating inflammation, pain, and fever. The downstream effects of this disruption include a reduction in inflammation and associated symptoms.
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the production of prostaglandins due to the inhibition of COX enzymes . This results in a reduction of inflammation and associated symptoms.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 7-Methoxy-2-methylbenzo[d]thiazole is not well-defined. Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-methylbenzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with methoxy-substituted benzaldehyde derivatives, followed by cyclization in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the benzene ring and the thiazole nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are frequently employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazoles depending on the reagents used.
Scientific Research Applications
7-Methoxy-2-methylbenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various chemical reactions.
Comparison with Similar Compounds
2-Methylbenzothiazole: Lacks the methoxy group, resulting in different chemical properties and applications.
7-Methoxybenzothiazole: Lacks the methyl group, affecting its reactivity and biological activity.
2-Methyl-4-aminobenzothiazole: Contains an amino group, leading to different pharmacological properties.
Uniqueness: 7-Methoxy-2-methylbenzo[d]thiazole is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
7-methoxy-2-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6-10-7-4-3-5-8(11-2)9(7)12-6/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNOESYCOCNVQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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